2-Formamido-3-(thiazol-4-yl)propanoic acid
Description
2-Formamido-3-(thiazol-4-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-formamido-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-3-8-6(7(11)12)1-5-2-13-4-9-5/h2-4,6H,1H2,(H,8,10)(H,11,12) |
InChI Key |
TYCZAQLANMGNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with formamide and propanoic acid under controlled conditions. One common method includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-(thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Formamido-3-(thiazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formamido-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
2-Aminothiazole: A compound with similar thiazole structure but different functional groups.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at the 4-position.
2-Methylthiazole: A thiazole compound with a methyl group at the 2-position.
Uniqueness: 2-Formamido-3-(thiazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamido and propanoic acid groups provide unique reactivity and potential for diverse applications .
Biological Activity
2-Formamido-3-(thiazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-Formamido-3-(thiazol-4-yl)propanoic acid can be achieved through various methods, often involving the reaction of thiazole derivatives with formamides. The synthetic routes typically focus on optimizing yield and purity while minimizing by-products.
Biological Activity
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of 2-formamido-3-(thiazol-4-yl)propanoic acid have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives could significantly inhibit bacterial growth, suggesting their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of thiazole derivatives has been explored extensively. In vitro studies indicate that 2-formamido-3-(thiazol-4-yl)propanoic acid can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, compounds similar to this structure have been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells . This effect is particularly relevant in the context of chronic inflammatory diseases, where modulation of cytokine release can lead to therapeutic benefits.
The mechanism by which 2-formamido-3-(thiazol-4-yl)propanoic acid exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Cytokine Modulation : It appears to influence the release of cytokines, thereby affecting immune responses and inflammation.
- Cell Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including 2-formamido-3-(thiazol-4-yl)propanoic acid. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . -
Cancer Cell Line Studies
In a series of experiments using breast cancer cell lines, treatment with 2-formamido-3-(thiazol-4-yl)propanoic acid led to a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates compared to control groups . -
Inflammation Models
In vitro testing using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound reduced TNF-α production by over 50%, suggesting a strong anti-inflammatory potential .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
